molecular formula C13H10O2S B085799 Phenyl phenylsulfanylformate CAS No. 13509-33-6

Phenyl phenylsulfanylformate

Cat. No.: B085799
CAS No.: 13509-33-6
M. Wt: 230.28 g/mol
InChI Key: OFQZNOASYRWCLD-UHFFFAOYSA-N
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Description

Phenylephrine hydrochloride (PE), a phenyl compound, is a sympathomimetic agent widely used as a decongestant in nasal sprays and oral medications. Its primary mechanism involves vasoconstriction via α1-adrenergic receptor activation. Spectrophotometric analysis of PE is critical for pharmaceutical quality control, as overdosing may elevate blood pressure in hypotensive patients. A robust method for PE determination involves coupling it with diazotized 2-aminobenzothiazole in alkaline media to form a stable azo dye, which exhibits maximum absorbance at 510 nm . The molar absorptivity of this complex is 6.62 × 10³ L·mol⁻¹·cm⁻¹, with a linear range of 0.4–10 ppm . The method’s precision (relative standard deviation: ±0.95–3.09%) and accuracy (relative error: +0.31–1.07%) make it suitable for pharmaceutical formulations .

Properties

CAS No.

13509-33-6

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

phenyl phenylsulfanylformate

InChI

InChI=1S/C13H10O2S/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H

InChI Key

OFQZNOASYRWCLD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)SC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)OC(=O)SC2=CC=CC=C2

Synonyms

Thiocarbonic acid O,S-diphenyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phenyl-Based Compounds and Analytical Methods

While PE is structurally distinct from compounds like methyl phenylacetate or phenyl phenylsulfanylformate, comparisons are drawn here based on analytical methodologies and functional group reactivity. The evidence primarily contrasts PE with other phenyl derivatives in terms of detection techniques, sensitivity, and interferences.

Table 1: Comparison of Analytical Methods for Phenyl Derivatives

Compound Method Detection Range Sensitivity (ε, L·mol⁻¹·cm⁻¹) Key Advantages Limitations References
Phenylephrine HCl Azo-dye (2-aminobenzothiazole) 0.4–10 ppm 6.62 × 10³ High stability (48 hours), low interference from excipients Deviates from Beer’s law at high concentrations
Paracetamol HPLC-UV 1–50 µg/mL N/A Simultaneous detection of multiple analytes Expensive instrumentation required
Caffeine UV/VIS spectrophotometry 2–20 µg/mL 1.2 × 10⁴ Rapid, no derivatization needed Interference from colored excipients
Chlorpheniramine maleate CE (Capillary Electrophoresis) 0.5–25 µg/mL N/A High resolution, minimal sample volume Lower reproducibility vs. HPLC

Key Findings:

Sensitivity : PE’s azo-dye method (ε = 6.62 × 10³) is less sensitive than caffeine’s direct UV method (ε = 1.2 × 10⁴) but outperforms colorimetric assays for ephedrine derivatives .

Cost and Complexity : PE’s spectrophotometric approach is cost-effective and simpler than HPLC or CE, making it preferable for routine analysis .

Method Validation and Comparative Performance

The proposed PE method was validated against the British Pharmacopoeia’s sodium hydroxide titration (potentiometric method).

Table 2: Interference Study for PE vs. Other Phenyl Derivatives

Interferent Tolerance Limit (µg) in PE Analysis Effect on Absorbance
Glucose 1000 No interference
Lactose 1000 No interference
Paracetamol 500 +4.8% deviation
Chlorpheniramine 300 +5.1% deviation

Q & A

Q. How should supplementary materials be structured to support this compound studies?

  • Formatting Standards : Organize raw data (e.g., chromatograms, spectra) into numbered files with descriptive titles. Include metadata (e.g., instrument settings, software versions) and code for computational workflows. Reference supplementary data in the main text to maintain narrative flow .

Ethical & Compliance Considerations

Q. What ethical approvals are required for studies involving this compound in biological systems?

  • Requirements : For human cell lines, obtain IRB approval and document informed consent. For animal studies, include IACUC protocols and justify sample sizes using power analysis. Disclose conflicts of interest and funding sources in the "Acknowledgments" section .

Q. How can researchers ensure compliance with chemical safety regulations during handling?

  • Safety Protocols : Follow OSHA guidelines for PPE (e.g., nitrile gloves, fume hoods) and waste disposal. Include safety data sheet (SDS) references in the "Materials and Methods" section and report any incidents in supplementary risk assessments .

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